molecular formula C10H9Br B13578651 1-Bromo-3-(but-3-yn-1-yl)benzene CAS No. 1551976-25-0

1-Bromo-3-(but-3-yn-1-yl)benzene

Cat. No.: B13578651
CAS No.: 1551976-25-0
M. Wt: 209.08 g/mol
InChI Key: CXCZKYCFWDTEAL-UHFFFAOYSA-N
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Description

1-Bromo-3-(but-3-yn-1-yl)benzene is an organic compound with the molecular formula C10H9Br It is a derivative of benzene, where a bromine atom is attached to the benzene ring at the first position, and a but-3-yn-1-yl group is attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(but-3-yn-1-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(but-3-yn-1-yl)benzene. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(but-3-yn-1-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation Reactions: The but-3-yn-1-yl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The triple bond in the but-3-yn-1-yl group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst in the presence of hydrogen gas (H2).

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

1-Bromo-3-(but-3-yn-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of bioactive compounds for studying biological pathways and mechanisms.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(but-3-yn-1-yl)benzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the bromine atom acts as a leaving group, allowing the formation of a benzenonium intermediate . In reduction reactions, the triple bond in the but-3-yn-1-yl group is hydrogenated to form alkenes or alkanes, involving the addition of hydrogen atoms to the carbon-carbon triple bond.

Comparison with Similar Compounds

  • 1-Bromo-4-(but-3-yn-1-yl)benzene
  • 1-Bromo-3-(prop-2-yn-1-yloxy)benzene
  • 3-Bromo-1-phenyl-1-butyne

Comparison: 1-Bromo-3-(but-3-yn-1-yl)benzene is unique due to the specific positioning of the bromine and but-3-yn-1-yl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 1-Bromo-4-(but-3-yn-1-yl)benzene, it may exhibit different chemical behavior and selectivity in reactions .

Properties

CAS No.

1551976-25-0

Molecular Formula

C10H9Br

Molecular Weight

209.08 g/mol

IUPAC Name

1-bromo-3-but-3-ynylbenzene

InChI

InChI=1S/C10H9Br/c1-2-3-5-9-6-4-7-10(11)8-9/h1,4,6-8H,3,5H2

InChI Key

CXCZKYCFWDTEAL-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1=CC(=CC=C1)Br

Origin of Product

United States

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